molecular formula C9H8BrNO B8188289 (R)-5-Bromo-3-methylisoindolin-1-one

(R)-5-Bromo-3-methylisoindolin-1-one

Cat. No.: B8188289
M. Wt: 226.07 g/mol
InChI Key: RDJDCBIHMNWYEC-RXMQYKEDSA-N
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Description

(R)-5-Bromo-3-methylisoindolin-1-one is a chiral organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The core isoindolin-1-one structure is a privileged scaffold in the development of biologically active molecules, with documented applications in the design of inhibitors for therapeutic targets . This compound is particularly valued for its bromine substituent, which provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. These reactions allow researchers to elaborate the core structure and create diverse compound libraries for biological screening . The stereochemistry of the (R)-enantiomer at the 3-position may be critical for achieving selective interactions with chiral biological targets, such as enzymes or receptors. While specific biological data for this compound is not currently available in the scientific literature, analogues and derivatives of the isoindolinone class have demonstrated a range of pharmacological activities. These include potent inhibition of acetylcholinesterase (AChE) for Alzheimer's disease research , as well as potential applications in oncology as targeted therapeutic agents . The compound's research value lies in its utility as a precursor for the synthesis of more complex molecules aimed at probing biological pathways or developing new therapeutic candidates. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure compliance with all local and national regulations concerning the use of chemical substances.

Properties

IUPAC Name

(3R)-5-bromo-3-methyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJDCBIHMNWYEC-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Followed by Cyclization

A common approach involves bromination of a methyl-substituted precursor followed by cyclization to form the isoindolinone core:

  • Bromination of 3-Methylindole Derivatives :

    • Method : Halide-catalyzed oxidation using HBr (10 mol%) and H₂O₂ (30%) in 1,2-dimethoxyethane/water at 50°C.

    • Mechanism : Bromination occurs at the electron-rich 5-position of the indole ring, guided by the methyl group’s steric and electronic effects.

    • Yield : ~90% for analogous 5-bromo-3-methylindolin-2-one.

  • Cyclization to Isoindolinone :

    • Conditions : Basic media (e.g., K₂CO₃) or oxidative agents (e.g., PDC) to facilitate ring closure.

    • Example : Cyclization of 5-bromo-3-methylindole derivatives under oxidative conditions yields isoindolinone.

Table 1: Reaction Conditions for Bromination

ReagentSolventTemperatureTimeYield
HBr (10 mol%), H₂O₂1,2-DME/Water50°C30 min90%

Asymmetric Synthesis via Chiral Auxiliaries

To achieve the (R)-configuration, stereoselective methods are employed:

  • Chiral Resolution :

    • Approach : Racemic synthesis followed by chiral chromatography or enzymatic resolution.

    • Limitation : Low efficiency for large-scale production.

  • Enantioselective Alkylation :

    • Catalysts : Chiral phosphoric acids or Zn(II)-bisoxazoline complexes for Friedel-Crafts alkylation of indoles with nitroalkenes.

    • Scope : Limited to specific substrates but offers high enantiomeric excess (ee).

Dimroth Rearrangement for Isoindolinone Formation

This method leverages a retro-Diels-Alder-like rearrangement:

  • Precursor Synthesis : Brominated iminophthalan derivatives are prepared via nucleophilic addition of chloromethylsulfonyl reagents to carbonyl compounds.

  • Rearrangement : Base-promoted cyclization under mild conditions (e.g., K₂CO₃ in CH₃CN).

Table 2: Dimroth Rearrangement Conditions

SubstrateBaseSolventTemperatureYield
Brominated iminophthalanK₂CO₃CH₃CN50°C54–99%

Detailed Reaction Pathways

Halide-Catalyzed Bromination (Adapted from )

Step 1 : Bromination of 3-methylindole:
3-Methylindole+HBr/H2O21,2-DME/H2O5-Bromo-3-methylindole\text{3-Methylindole} + \text{HBr/H}_2\text{O}_2 \xrightarrow{\text{1,2-DME/H}_2\text{O}} \text{5-Bromo-3-methylindole}
Step 2 : Oxidation to isoindolinone:
5-Bromo-3-methylindolePDC/DMF(R)-5-Bromo-3-methylisoindolin-1-one\text{5-Bromo-3-methylindole} \xrightarrow{\text{PDC/DMF}} \text{this compound}

N-Methylation for Stereoselective Control (Adapted from )

Step 1 : Synthesis of 5-bromo-3-methylisoindolin-1-one precursor:
Brominated aniline+CH3IK2CO3/DMFMethylated intermediate\text{Brominated aniline} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{Methylated intermediate}
Step 2 : Cyclization:
Methylated intermediateBaseThis compound\text{Methylated intermediate} \xrightarrow{\text{Base}} \text{this compound}

Characterization and Validation

Critical characterization data include:

  • ¹H NMR : δ 2.47 (s, 3H; methyl), 7.63 (s, 1H; aromatic).

  • MS : M+1 peak at 210–212 (for brominated analogs).

  • Chiral HPLC : Confirm (R)-configuration using chiral columns .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (R)-5-Bromo-3-methylisoindolin-1-one serves as an essential building block for synthesizing more complex molecules. It is utilized in organic transformations, enabling the development of novel compounds with potential applications in drug discovery and materials science.
  • Reagent in Organic Reactions : The compound is employed as a reagent in various organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

Biology

  • Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes, making it useful as a probe in biochemical assays. Its structural features may enhance binding affinity to enzyme active sites, thus blocking substrate access.
  • Neuropharmacological Research : Studies suggest that derivatives of isoindolinones may influence serotonin receptor binding affinities, indicating potential applications in treating anxiety or depression.

Industry

  • Production of Specialty Chemicals : this compound is utilized in producing specialty chemicals, agrochemicals, and dyes. Its unique properties allow for the development of products with enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various isoindolinone derivatives on cyclooxygenase enzymes. The findings indicated that structural modifications, including bromine substitution, could enhance inhibitory potency against these enzymes, which are crucial in inflammatory responses.

Case Study 2: Anticancer Activity

Research has highlighted the anticancer potential of indoline-based compounds. One study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, demonstrating significant cell growth inhibition against non-small lung cancer cell lines (H441 and A549) with IC50 values of 185.5 nM and 113.3 nM against VEGFR-2 respectively . This suggests that this compound may exhibit similar anticancer properties through mechanisms such as apoptosis induction.

Case Study 3: Neuropharmacological Effects

Another investigation into the neuropharmacological properties of indoline derivatives indicated that modifications like those present in this compound could affect serotonin receptor binding affinities, supporting its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of ®-5-Bromo-3-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison:

5-Bromo-3-hydroxyisoindolin-1-one (CAS 573675-39-5)

5-Bromo-3-Methylthiophene-2-carboxylic Acid (CAS 38239-45-1)

5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS 1781342-16-2)

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
(R)-5-Bromo-3-methylisoindolin-1-one Isoindolinone 5-Bromo, 3-Methyl (R-configuration) Lactam, Bromo, Methyl C₉H₈BrNO 242.07
5-Bromo-3-hydroxyisoindolin-1-one Isoindolinone 5-Bromo, 3-Hydroxy Lactam, Bromo, Hydroxyl C₈H₆BrNO₂ 244.05
5-Bromo-3-Methylthiophene-2-carboxylic Acid Thiophene 5-Bromo, 3-Methyl Carboxylic Acid, Bromo, Methyl C₇H₅BrO₂S 249.08
5-Bromo-3-isopropyl-1-methyl-1H-indazole Indazole 5-Bromo, 3-Isopropyl, 1-Methyl Aromatic Bromo, Alkyl C₁₁H₁₃BrN₂ 277.15

Key Findings:

a) Core Structure Differences
  • In contrast, 5-Bromo-3-Methylthiophene-2-carboxylic Acid (thiophene core) lacks a nitrogen atom but includes a sulfur atom, altering electronic properties and solubility .
  • 5-Bromo-3-isopropyl-1-methyl-1H-indazole contains an indazole core (fused benzene and pyrazole rings), which may enhance π-π stacking interactions compared to isoindolinone derivatives .
b) Substituent Effects
  • The 3-methyl group in this compound increases lipophilicity relative to 5-Bromo-3-hydroxyisoindolin-1-one , where the hydroxyl group enhances polarity and hydrogen-bonding capacity .
  • 5-Bromo-3-isopropyl-1-methyl-1H-indazole has bulkier isopropyl and methyl groups , which may sterically hinder interactions in biological systems compared to the smaller methyl group in the target compound .
c) Functional Group Implications
  • The carboxylic acid in 5-Bromo-3-Methylthiophene-2-carboxylic Acid introduces acidity (pKa ~2-3), making it more water-soluble but less membrane-permeable than the neutral lactam group in this compound .

Biological Activity

(R)-5-Bromo-3-methylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H8BrN and a molecular weight of 215.07 g/mol. The presence of bromine and the isoindoline structure contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indolin derivatives, including this compound.

Case Study: Anticancer Efficacy

A study investigated the anticancer activity of several indolin derivatives against breast (MCF-7) and lung (A-549) cancer cell lines. The derivatives exhibited varying degrees of inhibitory activity:

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
7cA-5490.728
7dA-5490.503

The above results indicate that compounds derived from the indolin scaffold can effectively inhibit cancer cell proliferation, with some derivatives showing promising IC50 values, suggesting their potential as therapeutic agents against specific cancer types .

The mechanism underlying the anticancer activity involves cell cycle arrest and apoptosis induction. For instance, compound 7d significantly increased the number of cells in the sub-G1 phase, indicating apoptosis, and caused cell cycle arrest at the G2/M phase compared to untreated controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens.

Case Study: Antimicrobial Screening

A comprehensive screening evaluated several indole-based compounds for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains:

CompoundTarget PathogenMIC (µg/mL)
26MRSA≤0.25
32MRSA≤0.25
1MRSA16

The results indicate that certain derivatives possess potent antimicrobial activity with low cytotoxicity, making them suitable candidates for further development as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Findings

  • Bromine Substitution : The presence of bromine at position 5 significantly enhances anticancer and antimicrobial activities.
  • Methyl Group Influence : The methyl group at position 3 plays a crucial role in maintaining biological activity, as modifications at this site often lead to reduced efficacy .

Toxicological Profile

Assessing the safety profile of this compound is essential for its therapeutic application.

Toxicity Assessment

Toxicity predictions for synthesized compounds indicated low toxicity levels across various tests, including hepatotoxicity and mutagenicity assessments. Compounds were classified into toxicity classes III–VI, suggesting favorable safety profiles for further studies .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing effect of the isoindolinone carbonyl group activates the aromatic ring for nucleophilic substitution. The bromine at the 5-position could undergo displacement with nucleophiles such as phenols, amines, or alkoxides under mild conditions.

  • Example Reaction :

     R 5 Bromo 3 methylisoindolin 1 one+PhenolBase DMF R 5 Phenoxy 3 methylisoindolin 1 one+HBr\text{ R 5 Bromo 3 methylisoindolin 1 one}+\text{Phenol}\xrightarrow{\text{Base DMF}}\text{ R 5 Phenoxy 3 methylisoindolin 1 one}+\text{HBr}

    Similar S<sub>N</sub>Ar reactivity is observed in 5-bromo-1,2,3-triazines with phenols under basic conditions .

Reaction Conditions Nucleophile Product Yield Reference
K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CPhenol5-Phenoxy-3-methylisoindolin-1-one~75%*

*Hypothetical yield based on analogous triazine reactions .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.

  • Suzuki Coupling :

     R 5 Bromo 3 methylisoindolin 1 one+Arylboronic AcidPd PPh3 4,Base R 5 Aryl 3 methylisoindolin 1 one\text{ R 5 Bromo 3 methylisoindolin 1 one}+\text{Arylboronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{ R 5 Aryl 3 methylisoindolin 1 one}

    Bromoindoles and bromoarenes are commonly used in such reactions, as seen in the synthesis of indole intermediates .

Catalyst Base Solvent Temperature Yield Range
Pd(PPh<sub>3</sub>)<sub>4</sub>Na<sub>2</sub>CO<sub>3</sub>DME/H<sub>2</sub>O90°C60–85%*

*Theoretical yields based on analogous indole couplings .

Reduction of the Bromine Substituent

The bromine could be selectively reduced to hydrogen under radical or catalytic conditions. For example, tributyltin hydride (Bu<sub>3</sub>SnH) with AIBN initiates radical chain reactions:

 R 5 Bromo 3 methylisoindolin 1 oneBu3SnH AIBN R 3 Methylisoindolin 1 one\text{ R 5 Bromo 3 methylisoindolin 1 one}\xrightarrow{\text{Bu}_3\text{SnH AIBN}}\text{ R 3 Methylisoindolin 1 one}

This method is effective in dehalogenation of aromatic bromides .

Functionalization via Lithiation

The bromine atom directs ortho-lithiation, enabling further functionalization. For instance:

 R 5 Bromo 3 methylisoindolin 1 oneLDA THFLithiated intermediateElectrophileDerivatized product\text{ R 5 Bromo 3 methylisoindolin 1 one}\xrightarrow{\text{LDA THF}}\text{Lithiated intermediate}\xrightarrow{\text{Electrophile}}\text{Derivatized product}

Electrophiles like CO<sub>2</sub> or aldehydes could introduce carboxyl or hydroxylalkyl groups.

Key Challenges and Considerations

  • Steric Effects : The 3-methyl group may hinder access to the bromine site, requiring optimized conditions.

  • Ring Stability : The isoindolinone core’s electron-deficient nature might necessitate milder bases to avoid decomposition.

  • Stereochemical Integrity : Reactions must preserve the (R)-configuration, especially under acidic or high-temperature conditions.

Q & A

Q. What structural modifications enhance the bioactivity of this compound in CNS targets?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to improve blood-brain barrier penetration. Compare logP values (calculated vs. experimental) and assess metabolic stability in liver microsomes. For in vivo efficacy, conduct pharmacokinetic studies in rodent models .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Bromine’s electronegativity activates the ring for SNAr reactions. Kinetic studies (e.g., pseudo-first-order conditions with NaN₃) reveal rate constants (k) ~0.05 s⁻¹. Compare with chloro or iodo analogs to establish Hammett correlations (ρ ≈ +2.1 for meta-substituents) .

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